molecular formula C24H33NO3 B2845144 1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 524723-82-8

1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2845144
CAS No.: 524723-82-8
M. Wt: 383.532
InChI Key: VJJZUCIEDXKGJA-UHFFFAOYSA-N
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Description

1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features a biphenyl group linked to a piperidine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the biphenyl intermediate, followed by its functionalization to introduce the hydroxypropyl and piperidine groups. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a biphenyl group and a piperidine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Biological Activity

1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, also known by its CAS number 825608-82-0, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.44 g/mol
  • Boiling Point : 617.9 ± 55.0 °C (predicted)
  • Density : 1.175 ± 0.06 g/cm³ (predicted)
  • pKa : 14.16 ± 0.20 (predicted)

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body:

  • Antiangiogenic Activity : Research indicates that this compound may inhibit aberrant angiogenesis, which is crucial in tumor growth and metastasis. It acts by interfering with the signaling pathways involved in blood vessel formation, thus limiting the supply of nutrients to tumors .
  • Neuroprotective Effects : The tetramethylpiperidine structure is associated with neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease by reducing oxidative stress and promoting neuronal survival .
  • Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .

Biological Activity Overview

Activity TypeDescriptionReferences
AntiangiogenicInhibits neoplastic tissue growth and aberrant angiogenesis
NeuroprotectiveProtects neurons from oxidative damage
AntioxidantScavenges free radicals and reduces oxidative stress

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antiangiogenic Properties :
    • Objective : To evaluate the effect of the compound on endothelial cell proliferation.
    • Findings : The compound significantly reduced endothelial cell growth in vitro and inhibited tube formation in Matrigel assays, indicating strong antiangiogenic potential .
  • Neuroprotection in Animal Models :
    • Objective : Assess neuroprotective effects in a mouse model of Alzheimer's disease.
    • Findings : Administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
  • Antioxidant Efficacy Assessment :
    • Objective : Measure the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound exhibited significant scavenging activity against both DPPH and ABTS radicals, suggesting a robust antioxidant profile .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18/h5-13,20-21,26-27H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZUCIEDXKGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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